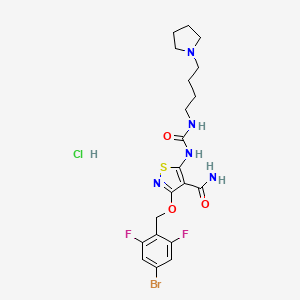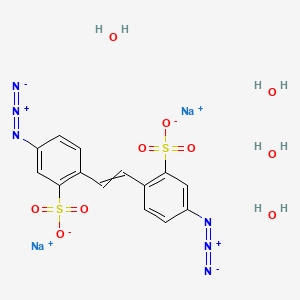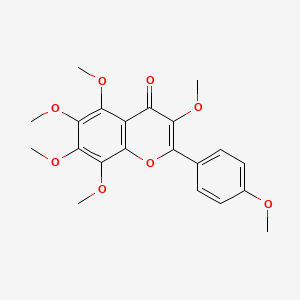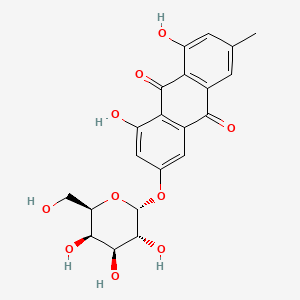
Notoginsenoside R2
Descripción general
Descripción
Notoginsenoside R2 is a crucial active saponin in Panax notoginseng . It has been shown to possess neuroprotective effects against 6-OHDA-induced oxidative stress and apoptosis . It is also used as a reference substance with assigned absolute purity .
Synthesis Analysis
This compound can be synthesized through the biotransformation of notoginsenoside R1 . In one study, notoginsenoside R1 was transformed using Lactiplantibacillus plantarum S165 at 37 °C for 21 days . The fermentation products were identified using a combination of HPLC, UPLC-MS/MS, and 13 C-NMR methods .Chemical Reactions Analysis
Notoginsenoside R1 can be effectively transformed into 20 (S/R)-notoginsenoside R2 using Lactiplantibacillus plantarum S165 . The conversion yield was found to be 82.85% .Physical And Chemical Properties Analysis
This compound has a molecular weight of 770.99 and a molecular formula of C41H70O13 . It has a density of 1.3±0.1 g/cm3, a boiling point of 878.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Neuroprotección
Se ha demostrado que el Notoginsenoside R2 tiene efectos neuroprotectores contra el estrés oxidativo y la apoptosis inducida por 6-OHDA, que es una toxina utilizada para modelar la enfermedad de Parkinson en animales .
Tratamiento de la enfermedad de Alzheimer
Los estudios sugieren que el this compound puede mejorar la función de la memoria en la enfermedad de Alzheimer (EA) e inhibir la apoptosis neuronal inducida por Aβ25-35. También parece reducir la expresión de miR-27a, que regula negativamente SOX8, lo que potencialmente ofrece una nueva vía de tratamiento para la EA .
Propiedades anticancerígenas
El this compound se ha investigado por su capacidad para inhibir la proliferación de células cancerosas. Los estudios de biotransformación han demostrado que puede convertirse a partir del notoginsenoside R1 para mejorar sus efectos inhibitorios sobre las células cancerosas .
Lesiones microvasculares colónicas
La investigación indica que el this compound puede inducir lesiones inflamatorias en la mucosa y los microvasos colónicos, lo que sugiere un posible papel en el estudio de las enfermedades colónicas y sus tratamientos .
Salud vascular
El this compound se asocia con cambios en los niveles del factor de crecimiento endotelial vascular (VEGF), que son cruciales para la salud vascular y podrían ser significativos en el contexto de las enfermedades cardiovasculares .
Regulación metabólica
El compuesto se ha relacionado con la regulación de la concentración intracelular de piruvato y ácido láctico, lo que indica un posible papel en los estudios y terapias metabólicos .
Mecanismo De Acción
- PI3K/AKT/mTOR Signaling Pathway : Notoginsenoside R2 interacts with this pathway, which regulates cell growth, survival, and metabolism. By blocking this pathway, this compound inhibits cancer cell proliferation and promotes apoptosis .
Action Environment
Environmental factors influence this compound’s efficacy and stability:
Safety and Hazards
Notoginsenoside R2 should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Análisis Bioquímico
Biochemical Properties
Notoginsenoside R2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with miR-27a and SOX8, a transcription factor . This compound decreases the expression of miR-27a, which in turn negatively modulates SOX8 expression . This interaction plays a crucial role in the compound’s neuroprotective effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to alleviate Aβ25-35-triggered neuronal apoptosis and inflammation . It also enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been found to upregulate β-catenin expression through the activation of SOX8, thus suppressing apoptosis and neuroinflammation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited, it has been observed that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal modelsIt has been found that this compound enhances the cognitive function of Alzheimer’s disease mice and inhibits neuronal apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with are not mentioned in the current literature, it has been found that this compound can alleviate Aβ25-35-triggered neuronal apoptosis and inflammation .
Propiedades
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRVWPHRMMRQI-PGOMJGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316154 | |
| Record name | Notoginsenoside R2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80418-25-3 | |
| Record name | Notoginsenoside R2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80418-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Notoginsenoside R2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Notoginsenoside R2 exhibits its effects through various mechanisms. [, , ] For instance, it has been shown to activate the MEK1/2-ERK1/2 pathways, leading to the activation of P90RSK and Nrf2. [] This activation subsequently inhibits BAD, prevents mitochondrial membrane depolarization, and enhances phase II detoxifying enzymes, ultimately protecting neurons from 6-hydroxydopamine-induced oxidative stress and apoptosis. [] In other studies, this compound was found to inhibit the Rap1GAP/PI3K/Akt signaling pathway, leading to reduced cell viability, proliferation, and tube formation in pHUVECs. [] It also appears to promote intracellular glycolysis in these cells. []
A: this compound is a dammarane-type triterpenoid saponin. [] While its molecular formula and weight are not explicitly stated in the provided abstracts, its spectroscopic data, including 1H and 13C NMR data, have been fully assigned. [] These assignments provide valuable information about its structure and can be used for its identification and characterization.
ANone: The provided abstracts do not contain specific details about the material compatibility and stability of this compound under various conditions. Further research is needed to explore its performance and applications in different material contexts.
ANone: The provided research focuses on the biological activity of this compound, and there is no mention of it possessing catalytic properties or applications.
A: While the provided abstracts do not detail specific computational studies on this compound, one study employed in silico screening to identify potential acetylcholinesterase inhibitors. [] This approach could be applied to investigate this compound and develop QSAR models to predict its activity and interactions.
ANone: The provided abstracts do not explicitly investigate the impact of structural modifications on the activity of this compound. Further research focusing on SAR would be valuable to optimize its potency and selectivity for specific therapeutic applications.
ANone: The abstracts do not contain specific details regarding the stability of this compound under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability. Further research is necessary to address these aspects, which are crucial for its development as a potential therapeutic agent.
ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound, and there is no mention of specific SHE regulations associated with this compound.
ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance related to this compound. Further investigations are required to address this aspect, especially if it is developed as a therapeutic agent.
A: While the provided abstracts do not extensively discuss the toxicity of this compound, one study mentions that it induced colonic microvascular injuries in rats at specific doses. [] More comprehensive toxicological studies are needed to ascertain its safety profile, potential adverse effects, and long-term effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)

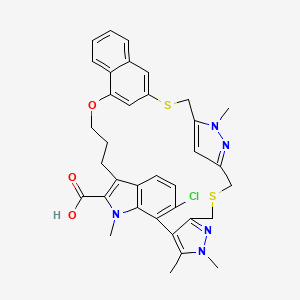

![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

